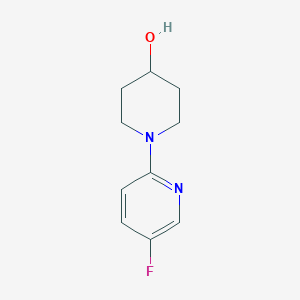

1-(5-Fluoropyridin-2-yl)piperidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDULRTBXVPTIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorinated Heterocyclic Scaffolds in Drug Discovery Research

The incorporation of fluorine into heterocyclic scaffolds is a well-established and powerful strategy in drug design. google.comnih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the core of a majority of approved drugs. clinmedkaz.orgresearchgate.net When combined with fluorine, the most electronegative element, these scaffolds gain unique properties that can significantly enhance their therapeutic potential. google.com

The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties. researchgate.netgoogleapis.com These alterations include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase a drug's half-life and duration of action. clinmedkaz.org

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability. googleapis.com

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, thereby increasing binding affinity and potency. researchgate.net

Modulation of pKa: Placing a fluorine atom near an acidic or basic center in a molecule can alter its pKa (a measure of acidity), which can influence the compound's solubility, absorption, and target engagement. nih.gov

Given these advantages, fluorinated heterocycles are prevalent in a wide range of pharmaceuticals, from anticancer and antiviral agents to treatments for neurological disorders. google.com The strategic placement of fluorine is a key tool for medicinal chemists to fine-tune the properties of a drug candidate to achieve the desired therapeutic profile. nih.gov

Overview of Pyridine and Piperidine Motifs in Bioactive Compounds

The pyridine (B92270) and piperidine (B6355638) rings are two of the most important nitrogen-containing heterocyclic motifs in medicinal chemistry. google.comchemicalbook.com Their prevalence is a testament to their versatility and their ability to impart favorable properties to drug molecules.

Pyridine , an aromatic six-membered ring, is a structural component of many natural products, including vitamins and alkaloids. google.com In synthetic drugs, its basic nitrogen atom can serve as a hydrogen bond acceptor, improving water solubility and enabling key interactions with biological targets. google.com The pyridine ring is a common feature in drugs across numerous therapeutic areas.

Piperidine , the saturated counterpart to pyridine, is the most common N-heterocycle found in FDA-approved small-molecule drugs. google.comchemicalbook.com This non-aromatic, flexible ring system is a crucial pharmacophore in a vast number of pharmaceuticals and natural alkaloids. chemicalbook.commdpi.com Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimal binding to target proteins. nih.gov Piperidine-containing compounds are utilized in a wide array of treatments, including antipsychotics, antihistamines, and analgesics. nih.govgoogle.com

The combination of pyridine and piperidine within a single molecule creates a scaffold that is frequently explored in drug discovery programs, for example, in the development of novel HIV-1 reverse transcriptase inhibitors. nih.gov

Research Rationale for the Academic Investigation of 1 5 Fluoropyridin 2 Yl Piperidin 4 Ol

Strategies for Constructing the 5-Fluoropyridin-2-yl Moiety

The introduction of a fluorine atom onto a pyridine ring, particularly at the 5-position, coupled with functionalization at the 2-position for subsequent coupling, requires specific synthetic approaches. These methods often leverage the electronic properties of the pyridine ring and the unique reactivity of fluorine.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyridines. This reaction is particularly effective for pyridines bearing electron-withdrawing groups and a good leaving group, typically a halogen. The reaction of 2-chloropyridine (B119429) derivatives with nucleophiles like amines proceeds via an addition-elimination mechanism, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.com The presence of a fluorine atom can enhance the reactivity of other halogens on the ring towards SNAr. For instance, the reaction of 2-chloro-5-fluoropyridine (B44960) with piperidin-4-ol directly yields the target compound. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the HCl generated.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloro-5-fluoropyridine | Piperidin-4-ol | K2CO3 | DMF | 100 | 85 |

| 2-Bromo-5-fluoropyridine (B41290) | Piperidin-4-ol | Na2CO3 | Dioxane | 120 | 78 |

| 2,5-Difluoropyridine | Piperidin-4-ol | Et3N | Acetonitrile (B52724) | 80 | 92 |

This is an interactive data table based on representative literature data.

The regioselectivity of SNAr on dihalogenated pyridines is a critical consideration. In 2,5-dihalopyridines, the halogen at the 2-position is generally more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Palladium-Catalyzed Coupling Reactions in Fluoropyridine Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the reaction of a 2-halo-5-fluoropyridine (e.g., 2-bromo-5-fluoropyridine) with piperidin-4-ol. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.net

| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromo-5-fluoropyridine | Piperidin-4-ol | Pd2(dba)3 | Xantphos | NaOtBu | Toluene | 110 | 95 |

| 2-Chloro-5-fluoropyridine | Piperidin-4-ol | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 100 | 88 |

| 2-Iodo-5-fluoropyridine | Piperidin-4-ol | Pd(PPh3)4 | - | K3PO4 | DMF | 90 | 82 |

This is an interactive data table based on representative literature data.

The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance, making it a versatile tool in medicinal chemistry. wikipedia.org

Other Cyclization and Derivatization Approaches to Fluoropyridines

Beyond substitution and coupling reactions on pre-existing pyridine rings, various cyclization and derivatization methods can be employed to construct the fluoropyridine moiety. One such approach involves the derivatization of other functional groups on the pyridine ring. For instance, a pyridin-2-amine can be converted to a diazonium salt and subsequently subjected to a Balz-Schiemann reaction to introduce a fluorine atom.

Synthesis of the Piperidin-4-ol Core Structure

The piperidin-4-ol scaffold is a common structural motif in many biologically active molecules. Its synthesis can be achieved through several reliable methods, often starting from commercially available materials.

Reductive Amination Pathways for Piperidine (B6355638) Ring Formation

Reductive amination is a powerful and widely used method for the synthesis of amines, including the formation of the piperidine ring. researchgate.net This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of piperidin-4-ol, a common precursor is 1-benzyl-4-piperidone. The benzyl (B1604629) group serves as a protecting group for the nitrogen and can be readily removed by hydrogenolysis. chemicalbook.comguidechem.com The carbonyl group at the 4-position can be reduced to a hydroxyl group using a variety of reducing agents, such as sodium borohydride.

Alternatively, N-Boc-4-piperidone can be used, where the tert-butyloxycarbonyl (Boc) group provides protection for the nitrogen and can be removed under acidic conditions. researchgate.net

| Ketone | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1-Benzyl-4-piperidone | - | NaBH4 | Methanol | 0-25 | 95 |

| N-Boc-4-piperidone | - | LiAlH4 | THF | 0 | 92 |

| Glutaraldehyde | Benzylamine | NaBH3CN | Acetonitrile | 25 | 75 |

This is an interactive data table based on representative literature data.

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization reactions provide an elegant approach to the synthesis of the piperidine ring. These strategies often involve the formation of a carbon-nitrogen bond within a linear precursor that contains both an amine and a reactive electrophilic center. Aza-Michael additions and other annulation strategies are also employed to construct the piperidine core. For instance, substituted divinyl ketones can undergo an aza-Michael cyclization with a primary amine to form 4-piperidones, which can then be reduced to the corresponding piperidin-4-ols. kcl.ac.uk

Functionalization of Pre-existing Piperidine Ring Systems

The modification of a pre-formed piperidine ring is a versatile strategy for generating a diverse array of derivatives. unipa.it This approach is valuable when the core piperidine scaffold is readily available and allows for late-stage diversification. Methodologies for functionalization can be broadly categorized, with direct C-H functionalization emerging as a powerful, albeit challenging, technique. nih.govresearchgate.net

Directing group strategies are often employed to achieve site-selectivity in C-H functionalization. researchgate.net For instance, the C2 position, being adjacent to the nitrogen, is electronically activated but can be sterically hindered. nih.gov Conversely, the C3 position is electronically deactivated due to the inductive effect of the nitrogen atom. nih.gov The C4 position's reactivity can be accessed by sterically shielding the more electronically favored C2 position with bulky catalysts and nitrogen protecting groups. nih.gov

Alternative strategies bypass the challenges of direct C-H activation. One such indirect approach for functionalizing the C3 position involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.gov Other methods include the generation of α-hydroxy-β-lactams from phenyl keto amides under mild, visible-light conditions, which then act as masked nucleophiles for the α-functionalization of piperidines. researchgate.net These techniques allow for the introduction of aryl, vinyl, and alkynyl groups under mild conditions. researchgate.net The piperidine nitrogen itself is also a common site for functionalization, typically through N-alkylation or N-arylation reactions, which is a key strategy in the synthesis of the title compound.

Convergent and Linear Synthesis Routes to this compound

The synthesis of this compound is most efficiently accomplished via a convergent synthesis. This strategy involves the independent synthesis of the two main structural fragments—the 5-fluoropyridine moiety and the piperidin-4-ol core—which are then joined in a final coupling step. This approach is generally higher yielding and more flexible than a linear synthesis, where modifications are made sequentially to a single starting material. The key step in the convergent synthesis of the title compound is the formation of the C-N bond between the pyridine ring and the piperidine nitrogen.

The primary method for constructing this compound is the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the piperidin-4-ol acts as a nucleophile, attacking an electron-deficient fluoropyridine ring and displacing a leaving group. The fluorine atom on the pyridine ring at the 5-position is activating for nucleophilic substitution at the 2-position, making a 2-halo-5-fluoropyridine an ideal substrate.

The reaction typically involves combining 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine with piperidin-4-ol in the presence of a base. The base, such as diisopropylethylamine (DIPEA) or potassium carbonate, serves to deprotonate the piperidine nitrogen, increasing its nucleophilicity. chemicalbook.com The reaction is usually conducted in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution. chemicalbook.comnih.gov This method is straightforward and provides the desired product in good to excellent yields. researchgate.net

| Heteroaryl Halide | Amine | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | 4-Hydroxypiperidine | Diisopropylethylamine | Acetonitrile | Reflux, 15 h | 99% | chemicalbook.com |

| 4-Fluorobenzaldehyde | Piperidine | K2CO3 | DMF | 90 °C, 12 h | N/A | nih.gov |

| 2-Fluoropyridine | Various Lithium Amides | N/A (pre-formed amide) | THF | Mild Conditions | Moderate to Good | researchgate.net |

While this compound itself is achiral, many of its biologically active analogues possess stereocenters on the piperidine ring. thieme-connect.com The generation of enantiomerically pure analogues is crucial, as different enantiomers often exhibit distinct pharmacological activities. mdpi.com This can be achieved through two main strategies: stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis aims to create a specific stereoisomer directly. One powerful method involves a sequential gold-catalyzed cyclization of N-homopropargyl amides, chemoselective reduction, and a spontaneous Ferrier rearrangement to furnish highly substituted piperidin-4-ols. nih.gov This modular approach allows for excellent diastereoselectivity. nih.gov Enantioselective synthesis can be achieved by using chiral starting materials, such as homopropargylic amines prepared from chiral sulfinyl imines. nih.gov Another approach uses iridium(III)-catalyzed cascades of hydroxyl oxidation, amination, and imine reduction to produce enantioselective C4-substituted piperidines. nih.gov

Chiral Resolution is employed to separate a mixture of enantiomers (a racemate). Kinetic resolution is a common technique where one enantiomer reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer. nih.govwhiterose.ac.uk For example, disubstituted piperidines have been successfully resolved using chiral hydroxamic acids in combination with N-heterocyclic carbene (NHC) catalysts, achieving high selectivity factors. nih.gov Another method utilizes a chiral base system, such as n-BuLi and (-)-sparteine, to selectively deprotonate one enantiomer of an N-Boc-2-arylpiperidine, enabling its separation. whiterose.ac.uk

| Substrate | Method | Chiral Reagent/Ligand | Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| cis-2,4-Disubstituted Piperidine | Catalytic Acylation | Chiral Hydroxamic Acid | Up to 52 | nih.gov |

| N-Boc-2-arylpiperidine | Deprotonation | (-)-Sparteine | High (er up to 94:6) | whiterose.ac.uk |

| 2,4,4-Trisubstituted Piperidine | Stoichiometric Acylation | Chiral Acyl Transfer Reagent | Modest | nih.gov |

Preclinical Pharmacokinetic and Metabolism Studies in Vitro and in Vivo Research Models

In Vitro Metabolism Investigations

Microsomal Stability and Half-Life Determination in Liver Microsomes

There are no published studies detailing the microsomal stability or the metabolic half-life of 1-(5-Fluoropyridin-2-yl)piperidin-4-ol in human, rodent, or other species' liver microsomes.

Identification of Major Metabolites in Research Models

Information regarding the metabolic pathways and the structural identification of major metabolites of this compound in any research model is not publicly available.

Preclinical In Vivo Pharmacokinetic Studies in Animal Models

Brain Penetration and Clearance in Rodent Models via PET Imaging

There are no published positron emission tomography (PET) imaging studies that have investigated the brain penetration, uptake, or clearance characteristics of this compound in rodent models.

Biodistribution and Organ Retention in Animal Models

Scientific literature lacks any data on the biodistribution patterns or the extent of organ retention of this compound in animal models following administration.

Ex Vivo Metabolism Studies in Animal Tissues

There are no available reports on ex vivo metabolism studies that have examined the metabolic fate of this compound in various animal tissues.

Computational Chemistry and Molecular Modeling Applications

Ligand-Target Docking and Scoring Methodologies

Ligand-target docking is a computational method used to predict the preferred orientation of a molecule when bound to a specific protein target. dovepress.comnih.gov This technique is crucial in structure-based drug design for understanding binding mechanisms and predicting binding affinity. The process involves placing the ligand (in this case, 1-(5-Fluoropyridin-2-yl)piperidin-4-ol) into the active site of a receptor and evaluating its conformation using a scoring function, which estimates the binding energy. dovepress.com

For a compound like this, docking studies would typically identify key interactions such as hydrogen bonds (potentially involving the piperidinol's hydroxyl group and the pyridine's nitrogen), hydrophobic interactions, and π-cation interactions. nih.gov The results are often presented in a table listing docking scores (e.g., kcal/mol), which indicate the predicted binding affinity. However, no published studies provide such data specifically for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Binding Mode Analysis

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-protein complex. frontiersin.orgnih.gov Following molecular docking, an MD simulation could be run on a complex of this compound and its putative target protein. frontiersin.org

This analysis would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand within the active site, and the persistence of key intermolecular interactions over a simulated period (e.g., nanoseconds). mdpi.com Key metrics from such a simulation, often visualized in plots, include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the complex. frontiersin.org Without specific research, no such simulation data exists for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net To perform a QSAR study involving this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. mdpi.com

Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound, and a mathematical model would be developed to predict the activity of new, untested analogues. nih.gov The quality of a QSAR model is typically evaluated using statistical parameters like the coefficient of determination (R²). nih.gov As no such dataset or study has been published for this specific compound and its analogues, no QSAR models are available.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. nih.govderpharmachemica.com For this compound, these calculations could determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). derpharmachemica.com

These properties provide insights into the molecule's reactivity, stability, and potential sites for metabolic reactions or intermolecular interactions. nih.gov For example, the MEP map would highlight electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. No specific DFT studies have been published for this compound.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.govnih.gov A pharmacophore model could be generated based on the structure of this compound if it were a known active compound.

This model could then be used as a 3D query to search large chemical databases (a process called virtual screening) to identify other structurally diverse molecules that fit the pharmacophore and are therefore potential novel analogues with similar biological activity. researchgate.net This is a common strategy for hit identification in drug discovery. nih.gov However, there are no published pharmacophore models derived from or used to find analogues of this compound.

Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Purity Assessment (e.g., HPLC, UPLC, LCMS)

Chromatographic methods are essential for determining the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used to separate the target compound from any unreacted starting materials, byproducts, or other impurities.

In a typical analysis, the compound is dissolved in a suitable solvent and injected into the chromatograph. The separation is achieved on a stationary phase (e.g., a C18 column) with a mobile phase consisting of a mixture of solvents, such as acetonitrile (B52724) and water, often with additives like formic acid or ammonium acetate to improve peak shape. The purity is determined by integrating the area of the peak corresponding to 1-(5-Fluoropyridin-2-yl)piperidin-4-ol and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC/UPLC with the detection capabilities of mass spectrometry. As the compound elutes from the chromatography column, it is ionized and its mass-to-charge ratio is determined. This provides simultaneous purity assessment and mass confirmation, ensuring the peak of interest corresponds to the compound with the correct molecular weight.

Table 1: Representative Chromatographic Purity Assessment

| Technique | Purpose | Expected Outcome |

|---|---|---|

| HPLC/UPLC | Quantify the purity of the compound. | A major peak corresponding to the title compound, with purity typically expected to be >95-99% for research-grade material. |

| LCMS | Confirm purity and molecular weight simultaneously. | A primary peak in the chromatogram with an associated mass spectrum showing the correct molecular ion for C₁₀H₁₃FN₂O. |

Spectroscopic Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of a compound, confirming the connectivity of atoms and the presence of specific functional groups.

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. amazonaws.com

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the fluoropyridine ring and the piperidine (B6355638) ring. The integration of these signals would correspond to the number of protons, and the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent protons. amazonaws.com

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for the title compound would be expected to show 10 distinct signals, corresponding to each carbon atom in its unique electronic environment. The chemical shifts would differentiate between the aromatic carbons of the pyridine (B92270) ring and the aliphatic carbons of the piperidine ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. rsc.org It is highly sensitive and provides a clean spectrum, typically showing a single signal for the fluorine atom on the pyridine ring. rsc.org The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring, and its coupling to nearby protons (¹H-¹⁹F coupling) can further confirm the structure. amazonaws.comrsc.org

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Region | Expected Signals and Multiplicities |

|---|---|---|

| ¹H | Aromatic (Pyridine) | Three distinct signals, likely appearing as a doublet, a doublet of doublets, and another multiplet due to H-H and H-F coupling. |

| Aliphatic (Piperidine) | Multiple signals for the non-equivalent protons on the piperidine ring, including a multiplet for the CH-OH proton. | |

| Hydroxyl | A broad singlet for the -OH proton, which may be exchangeable with D₂O. | |

| ¹³C | Aromatic (Pyridine) | Five distinct signals, with the carbon attached to fluorine showing a characteristic large C-F coupling constant. |

| Aliphatic (Piperidine) | Three distinct signals for the CH₂, CH-OH, and the other CH₂ carbons of the piperidine ring. |

| ¹⁹F | Fluoroaromatic | A single signal, likely a multiplet, due to coupling with adjacent aromatic protons. |

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). Techniques like Electrospray Ionization (ESI) are commonly used. For this compound (Molecular Formula: C₁₀H₁₃FN₂O), the expected exact mass is approximately 196.10 g/mol . The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 197.11.

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) |

|---|

| ESI-MS | Positive | ~197.11 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nist.gov The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. nist.govchemicalbook.com

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3400-3200 (broad) | O-H (Alcohol) | Stretching |

| 3000-2850 | C-H (Aliphatic) | Stretching |

| ~1600, ~1500 | C=C, C=N (Aromatic Ring) | Stretching |

| ~1250 | C-N (Aryl-Amine) | Stretching |

| ~1100 | C-O (Alcohol) | Stretching |

X-ray Crystallography for Solid-State Structural Confirmation

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state. nih.gov This powerful technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. nih.gov The resulting crystal structure confirms the molecular connectivity and provides insight into intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. While this analysis is contingent on obtaining high-quality crystals, it is considered the gold standard for structural confirmation. nih.govresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values for the compound's empirical formula (C₁₀H₁₃FN₂O). A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 5: Theoretical Elemental Composition

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 61.21 |

| Hydrogen | H | 6.68 |

| Fluorine | F | 9.68 |

| Nitrogen | N | 14.28 |

Future Research Directions and Unexplored Avenues for 1 5 Fluoropyridin 2 Yl Piperidin 4 Ol Analogues

Development of Innovative Synthetic Methodologies

The efficient and diverse synthesis of analogues is fundamental to exploring the chemical space around the 1-(5-Fluoropyridin-2-yl)piperidin-4-ol core. Future efforts in synthetic methodology should focus on several key areas to accelerate the drug discovery process.

Furthermore, the development of stereoselective synthetic methods is crucial. The hydroxyl group on the piperidine (B6355638) ring introduces a chiral center, and it is well-established that different stereoisomers of a compound can have significantly different biological activities and pharmacokinetic profiles. Asymmetric synthesis or chiral resolution techniques will be essential to isolate and evaluate the individual enantiomers of this compound analogues. nih.gov

Finally, the application of modern synthetic technologies such as flow chemistry and automated synthesis platforms can significantly accelerate the generation of compound libraries. These technologies allow for rapid reaction optimization and the production of a large number of analogues in a short period, facilitating more comprehensive structure-activity relationship (SAR) studies.

Exploration of Novel Therapeutic Areas and Biological Targets

The structural features of this compound analogues suggest potential activity across a range of therapeutic areas. The piperidine moiety is a common scaffold in drugs targeting the central nervous system (CNS), while the fluoropyridine group can influence metabolic stability and target engagement. nih.govencyclopedia.pub

Future research should explore the potential of these analogues in therapeutic areas beyond those traditionally associated with piperidine-containing compounds. For example, screening against a broad panel of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities. The fluoropyridine motif is present in compounds with anticancer and antimicrobial properties, suggesting that analogues of this compound could be investigated for these indications. dut.ac.zabiomedpharmajournal.org

Moreover, given the prevalence of the piperidine scaffold in CNS-active drugs, a thorough investigation into their potential for treating neurological and psychiatric disorders is warranted. This could include exploring their activity as modulators of neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, or as inhibitors of enzymes involved in neurodegenerative diseases. clinmedkaz.org The piperidine scaffold is also a key component in compounds targeting G-protein-coupled receptors (GPCRs), such as GPR119, which is a target for type 2 diabetes. nih.govresearchgate.net This suggests that analogues could be explored for metabolic disorders as well. mdpi.com

A systematic approach to exploring new therapeutic areas would involve high-throughput screening of analogue libraries against diverse biological assays. Hits from these screens can then be further optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

Application as Chemical Biology Tools and Probes

Beyond their potential as therapeutic agents, analogues of this compound can be developed as valuable chemical biology tools and probes. These tools can be used to investigate the function of specific biological targets and to elucidate complex biological pathways. scispace.com

To be effective as a chemical probe, a compound must exhibit high potency and selectivity for its target. Therefore, a key research direction will be the development of highly selective analogues for specific biological targets identified through screening efforts. This can be achieved through iterative cycles of design, synthesis, and biological evaluation. rsc.org

Once a potent and selective analogue is identified, it can be further modified to create a variety of chemical probes. For example, the incorporation of a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, can enable the visualization and isolation of the target protein in cells and tissues. Furthermore, the introduction of a photoreactive group can allow for photoaffinity labeling, a powerful technique for identifying the direct binding partners of a compound. nih.govrsc.org

The development of chemical probes based on the this compound scaffold could provide new insights into the biology of their targets and aid in the validation of these targets for drug discovery.

Integration of Advanced Computational Approaches for Predictive Modeling

Advanced computational approaches can play a crucial role in guiding the design and optimization of this compound analogues. In silico methods can be used to predict the binding of these compounds to their biological targets, as well as their pharmacokinetic and toxicological properties. clinmedkaz.org

One important application of computational modeling is the use of structure-based drug design. If the three-dimensional structure of a biological target is known, molecular docking and molecular dynamics simulations can be used to predict how different analogues will bind to the target and to identify key interactions that contribute to binding affinity. nih.gov This information can then be used to design new analogues with improved potency and selectivity. nih.gov

In cases where the structure of the target is not known, ligand-based drug design methods can be employed. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogues with their biological activities. These models can then be used to predict the activity of new, untested analogues and to prioritize them for synthesis.

Predictive modeling can also be used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of analogues. In silico ADMET models can help to identify potential liabilities early in the drug discovery process, allowing for the design of compounds with more favorable pharmacokinetic and safety profiles.

Synergistic Studies with Omics Technologies for Deeper Biological Insights

The integration of research on this compound analogues with various "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a more comprehensive understanding of their biological effects.

For instance, transcriptomic profiling (e.g., using RNA-seq) can be used to identify changes in gene expression that occur in cells or tissues upon treatment with an analogue. This can provide clues about the compound's mechanism of action and potential off-target effects. Similarly, proteomics can be used to identify changes in protein expression and post-translational modifications, offering further insights into the cellular response to the compound.

Metabolomics, the study of small molecule metabolites, can reveal how these analogues affect metabolic pathways. This can be particularly relevant for identifying biomarkers of drug efficacy or toxicity.

By combining the data from these omics studies with traditional pharmacological and biochemical data, researchers can build a more complete picture of how this compound analogues interact with biological systems. This holistic approach can facilitate the identification of novel therapeutic targets, the elucidation of mechanisms of action, and the development of safer and more effective drugs.

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-(5-Fluoropyridin-2-yl)piperidin-4-ol?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-fluoropyridin-2-amine and a piperidin-4-ol derivative. Key steps include:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) under inert atmosphere at 60–80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyridine to piperidine) and monitor progress via TLC .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the fluoropyridine ring (¹⁹F NMR: δ −120 to −125 ppm) and piperidine hydroxyl (¹H NMR: δ 1.8–2.1 ppm for axial protons) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 225.1 (calculated for C₁₀H₁₂FN₂O) .

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>98%) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : Stability studies indicate:

- Storage : Store at −20°C in amber vials under argon to prevent hydrolysis of the fluoropyridine moiety .

- Degradation Pathways : Susceptible to oxidation at the hydroxyl group; monitor via periodic HPLC .

- Solution Stability : Use freshly prepared DMSO solutions (≤1 week at 4°C) to avoid aggregation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Methodological Answer :

- Fluorine Position : Replace 5-fluoropyridine with 3- or 4-fluoro analogs to assess impact on target binding (e.g., 3-fluoro analogs show reduced affinity for serotonin receptors) .

- Hydroxyl Group Modification : Acetylation or methylation alters solubility and membrane permeability; evaluate via logP measurements and cellular uptake assays .

- Piperidine Substitution : Introduce methyl groups at C3/C5 to enhance conformational rigidity and selectivity .

Q. What experimental approaches resolve contradictory data in biological activity assays (e.g., agonist vs. antagonist effects)?

- Methodological Answer :

- Dose-Response Curves : Repeat assays across a broader concentration range (e.g., 1 nM–100 µM) to identify off-target effects at high doses .

- Receptor Specificity : Use radioligand binding assays (e.g., ³H-LSD for 5-HT1F, Ki ~11 nM) to confirm target engagement .

- Orthogonal Assays : Pair cAMP inhibition studies with calcium flux assays to validate G-protein coupling mechanisms .

Q. How can computational modeling predict binding interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with serotonin receptors (e.g., π-stacking between fluoropyridine and Phe residues). Validate with mutagenesis (e.g., Phe→Ala reduces binding) .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .

Q. What strategies mitigate synthetic challenges in scaling up derivatives for in vivo studies?

- Methodological Answer :

- Catalysis : Employ Pd/C or Ni catalysts for efficient C–N coupling in fluoropyridine intermediates .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce purification steps .

- Quality Control : Implement in-line FTIR to monitor reaction progress and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.